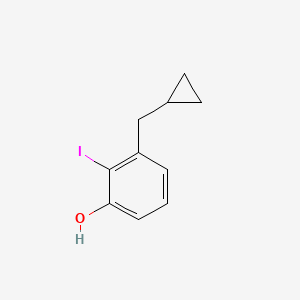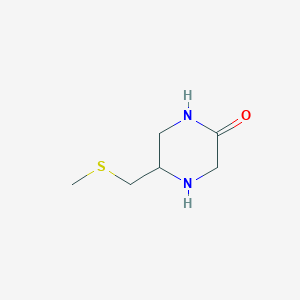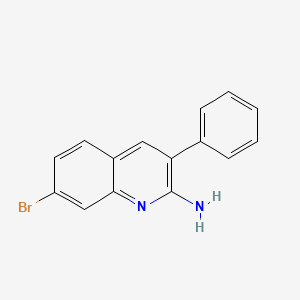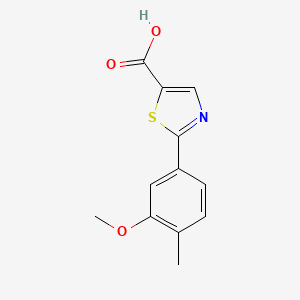
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which is attached to the thiazole ring The carboxylic acid group is located at the 5-position of the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Ring: The phenyl ring with methoxy and methyl substituents can be introduced through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of the phenyl ring with a halogenated thiazole.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of 2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
4-Methoxy-3-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a thiazole ring.
4-Methoxyphenylboronic acid: Lacks the methyl group and thiazole ring but contains a methoxy group on the phenyl ring.
3-Methoxyphenylboronic acid: Contains a methoxy group on the phenyl ring but lacks the methyl group and thiazole ring.
Uniqueness
2-(3-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and a carboxylic acid group, which confer distinct chemical and biological properties
属性
分子式 |
C12H11NO3S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC 名称 |
2-(3-methoxy-4-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-3-4-8(5-9(7)16-2)11-13-6-10(17-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
UQUSJYYMYAHWSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC=C(S2)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


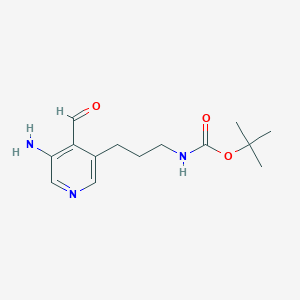

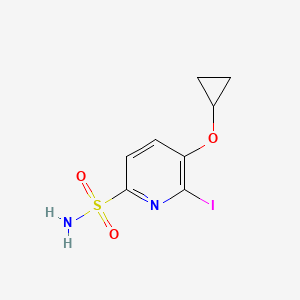
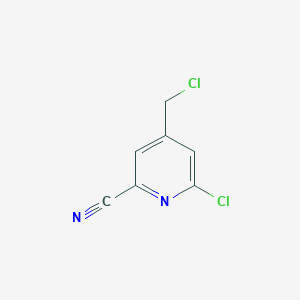

![[4-benzyl-3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]phosphonic acid](/img/structure/B14846929.png)



![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)
